5-(ジフルオロメチル)-1-メチル-1H-ピラゾール-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo [1,5-a]pyrimidines has been reported . The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group led to the formation of these compounds .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation have been studied extensively. These processes involve the transfer of CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .作用機序
Target of Action
Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi), an enzyme involved in the mitochondrial respiration chain .
Mode of Action
This complex can undergo reductive elimination to release the difluoromethylarene, regenerating the metal complex .
Biochemical Pathways
Compounds with similar structures, such as 5-fluorouracil, are known to inhibit dna synthesis through inhibition of thymidylate synthase .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures, such as 5-fluorouracil, are known to cause dna damage due to misincorporation of fluoronucleotides into rna and dna .
実験室実験の利点と制限
5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol has several advantages as a tool compound for studying PRMT5. It is a potent and selective inhibitor of PRMT5, with minimal off-target effects. It has been extensively characterized in preclinical studies, with well-established protocols for dosing and administration. However, 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol has some limitations as well. It is not currently approved for clinical use, and its long-term safety and efficacy in humans are not yet known. Additionally, the synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol is complex and may be challenging for some labs to reproduce.
将来の方向性
There are several future directions for research on 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol and PRMT5 inhibition. One area of interest is the development of combination therapies that target PRMT5 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of interest is the development of PRMT5 inhibitors with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to understand the long-term safety and efficacy of PRMT5 inhibition in humans, and to identify biomarkers that can predict response to PRMT5 inhibitors in different patient populations.
合成法
The synthesis of 5-(Difluoromethyl)-1-methyl-1h-pyrazol-3-ol involves several steps, starting with the reaction of 5-chloro-1-methyl-1H-pyrazol-3-ol with difluoromethyl bromide to form 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-ol. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product.
科学的研究の応用
医薬品合成
5-(ジフルオロメチル)-1-メチル-1H-ピラゾール-3-オールと同様の化合物、例えばベンゼンスルホニル化合物は、ピロロピリミジンおよび5-アミノインドールのN-H基の選択的アルキル化に使用されます。 このプロセスは、さまざまな医薬品を合成するために不可欠であり、当該化合物は、医薬品開発で使用される可能性があることを示しています .
後期ジフルオロメチル化
ジフルオロメチル基は、特に後期段階の官能基化において、有機合成における貴重な部分です。 問題の化合物は、有機分子にジフルオロメチル基を導入するために不可欠な、後期段階のジフルオロメチル化プロセスにおける試薬または中間体として役立つ可能性があります .
光触媒反応
ジフルオロメチル基を有機化合物に導入することは困難です。 構造上の類似性から、5-(ジフルオロメチル)-1-メチル-1H-ピラゾール-3-オールは、さまざまな有機基質にジフルオロメチル基を効率的に組み込むために、光触媒反応で使用される可能性があります .
Safety and Hazards
特性
IUPAC Name |
3-(difluoromethyl)-2-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-3(5(6)7)2-4(10)8-9/h2,5H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJFHJQWPWLQON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。